
s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine: is a derivative of cysteine, a naturally occurring amino acid. This compound is characterized by the presence of a carboxymethyl group attached to the sulfur atom of cysteine and a 2,4-dinitrophenyl group attached to the nitrogen atom. The molecular formula of this compound is C9H9N3O6S .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine typically involves the reaction of cysteine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of cysteine attacks the fluorine atom of 2,4-dinitrofluorobenzene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro groups can be reduced to amines.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine is used as a reagent in analytical chemistry for the detection and quantification of thiol groups in proteins and peptides .
Biology: In biological research, this compound is used to study protein structure and function. It can be used to label cysteine residues in proteins, allowing for the investigation of protein folding and interactions .
Medicine: In medical research, this compound is used to study the role of cysteine residues in enzyme activity and to develop inhibitors for enzymes that contain cysteine in their active sites .
Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and as a reagent in chemical synthesis .
Mechanism of Action
The mechanism of action of s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine involves the modification of cysteine residues in proteins. The compound reacts with the thiol group of cysteine, forming a stable covalent bond. This modification can alter the structure and function of the protein, affecting its activity and interactions with other molecules .
Molecular Targets and Pathways: The primary molecular targets of this compound are proteins that contain cysteine residues. The modification of these residues can affect various cellular pathways, including signal transduction, enzyme activity, and protein-protein interactions .
Comparison with Similar Compounds
- s-(Carboxymethyl)-n-(2,4-dinitrophenyl)glutathione
- s-(Carboxymethyl)-n-(2,4-dinitrophenyl)homocysteine
- s-(Carboxymethyl)-n-(2,4-dinitrophenyl)penicillamine
Uniqueness: s-(Carboxymethyl)-n-(2,4-dinitrophenyl)cysteine is unique due to its specific structure, which allows it to selectively modify cysteine residues in proteins. This selectivity makes it a valuable tool in biochemical research for studying protein function and interactions .
Properties
CAS No. |
81251-80-1 |
|---|---|
Molecular Formula |
C11H11N3O8S |
Molecular Weight |
345.29 g/mol |
IUPAC Name |
3-(carboxymethylsulfanyl)-2-(2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C11H11N3O8S/c15-10(16)5-23-4-8(11(17)18)12-7-2-1-6(13(19)20)3-9(7)14(21)22/h1-3,8,12H,4-5H2,(H,15,16)(H,17,18) |
InChI Key |
BJHCIIGBNBTLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


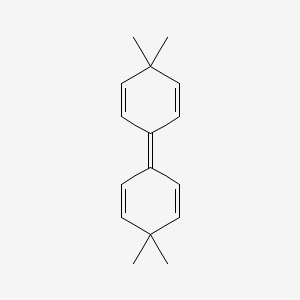
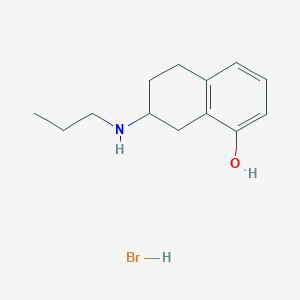
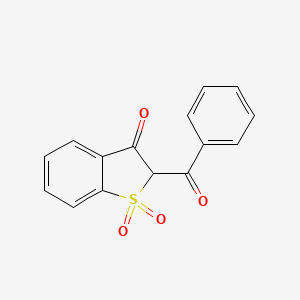
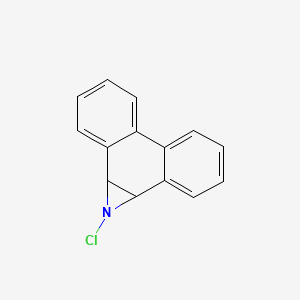

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
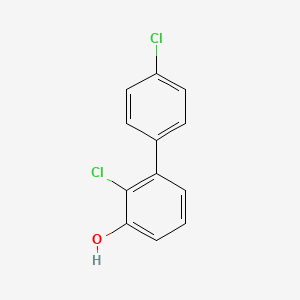

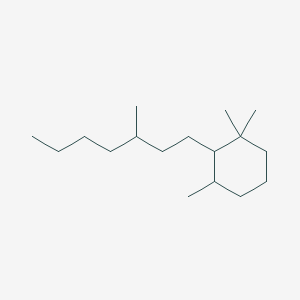
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
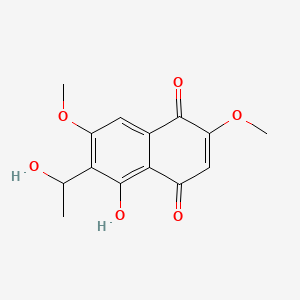
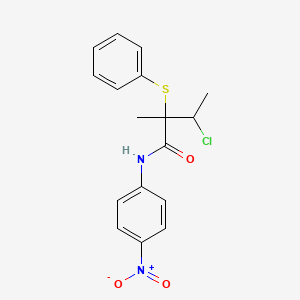
![2,5-Dimethyloctahydrocyclopenta[c]pyrrole](/img/structure/B14419660.png)
